Product packaging for Cyclopropylacetyl chloride(Cat. No.:CAS No. 54322-65-5)

Cyclopropylacetyl chloride

Cat. No.: B1591524
CAS No.: 54322-65-5
M. Wt: 118.56 g/mol
InChI Key: IALGRRFZGRXFKT-UHFFFAOYSA-N
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Description

Cyclopropylacetyl chloride (CAS 54322-65-5) is a high-purity organic reagent characterized by its molecular formula of C5H7ClO and a molecular weight of 118.56 g/mol . This compound is a versatile and reactive building block prized in organic synthesis, primarily functioning as an acylating agent to introduce the cyclopropylacetyl moiety into target molecules. Research Applications and Value: Its primary research value lies in the synthesis of more complex molecules, particularly in the development of active ingredients for agrochemicals, such as pesticides and fungicides . The cyclopropyl group is a privileged structure in medicinal chemistry, often used to modulate the lipophilicity, metabolic stability, and conformational flexibility of lead compounds. As an acid chloride, it readily reacts with nucleophiles like amines and alcohols, making it invaluable for constructing amide and ester linkages in a wide array of target structures. Handling and Safety: Researchers should note that this compound requires careful handling. It is classified as flammable with a reported flash point of approximately 42.1°C and is corrosive, causing severe skin burns and eye damage (Hazard Statements H314, H226) . To maintain stability and purity, it must be stored under an inert atmosphere in a freezer, ideally at -20°C . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO B1591524 Cyclopropylacetyl chloride CAS No. 54322-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-5(7)3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALGRRFZGRXFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558993
Record name Cyclopropylacetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54322-65-5
Record name Cyclopropylacetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylacetyl chloride
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Advanced Synthetic Methodologies and Precursor Chemical Transformations

Optimized Synthesis of Cyclopropylacetyl Chloride

This compound is a valuable reagent in organic synthesis, primarily used for introducing the cyclopropylacetyl moiety into various molecular scaffolds. mdpi.comnih.gov Its synthesis is most commonly achieved through two principal routes: the direct chlorination of its corresponding carboxylic acid and a convergent synthesis starting from the nitrile precursor.

The most direct and established method for synthesizing this compound involves the chlorination of cyclopropylacetic acid. This transformation substitutes the hydroxyl group of the carboxylic acid with a chlorine atom. The choice of chlorinating agent is critical and influences the reaction conditions and purity of the final product. Thionyl chloride and oxalyl chloride are two of the most effective reagents for this purpose. vulcanchem.com

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides due to its reliability and the convenient removal of byproducts, which are gaseous (sulfur dioxide and hydrogen chloride). masterorganicchemistry.comlibretexts.org In a typical laboratory procedure, cyclopropylacetic acid is reacted with an excess of thionyl chloride. mdpi.com For instance, a common protocol involves combining cyclopropylacetic acid with a two-fold molar excess of thionyl chloride and refluxing the mixture at 40°C overnight under an inert argon atmosphere. mdpi.comrsc.org The reaction can also be performed neat or in an inert solvent such as toluene (B28343) or dichloromethane. Following the reaction, the excess thionyl chloride is removed, often by distillation, and the this compound product is purified by short-path distillation, yielding a product with approximately 86% purity. mdpi.com

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, which, after a series of steps, forms a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid gases. masterorganicchemistry.comlibretexts.org

Oxalyl chloride ((COCl)₂) serves as an alternative and often milder chlorinating agent compared to thionyl chloride. researchgate.netwikipedia.org It is particularly useful when other sensitive functional groups are present in the molecule. The reaction with oxalyl chloride typically proceeds under gentler conditions and can provide cleaner reactions. nih.govreddit.com The conversion of cyclopropylacetic acid to its acyl chloride using oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org The active chlorinating species is an imidoyl chloride derivative formed from the reaction between oxalyl chloride and DMF. wikipedia.org This species then reacts with the carboxylic acid to yield the desired acyl chloride. nih.gov The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies purification. wikipedia.org

Table 1: Comparison of Chlorination Agents for Cyclopropylacetic Acid

Parameter Thionyl Chloride Oxalyl Chloride
Typical Reagent Ratio 1.1:1 to 2:1 (Reagent:Acid) mdpi.com ~1.1:1 to 1.2:1 (Reagent:Acid) researchgate.netnih.gov
Solvent Often neat or inert solvents (e.g., Toluene, Dichloromethane) Dichloromethane, Toluene, Benzene vulcanchem.comresearchgate.netnih.gov
Temperature 40°C to 120°C (Reflux) mdpi.com 0°C to Room Temperature, up to 60°C researchgate.netnih.gov
Reaction Time 1 to 16 hours mdpi.com ~2 hours nih.gov
Byproducts SO₂, HCl (gaseous) masterorganicchemistry.com CO, CO₂, HCl (gaseous) wikipedia.org
Catalyst Not typically required N,N-Dimethylformamide (DMF) wikipedia.orgnih.gov
Notes More common and economical. reddit.com Milder conditions, often gives cleaner reactions. reddit.com

The key transformation in this sequence is the hydrolysis of commercially available cyclopropylacetonitrile (B1348260) to cyclopropylacetic acid. mdpi.comrsc.org This conversion is effectively carried out using base-catalyzed hydrolysis. mdpi.com The nitrile is subjected to a strong aqueous base, such as sodium hydroxide (B78521), often with the addition of hydrogen peroxide and heat (reflux), to drive the reaction to completion. rsc.org Following the hydrolysis and neutralization, the resulting cyclopropylacetic acid can be isolated. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to furnish the final product, this compound. mdpi.com This two-step process provides a reliable pathway from the nitrile to the acyl chloride. mdpi.com

The hydrolysis of a nitrile to a carboxylic acid under basic conditions is a two-part transformation. usp.br The first stage is the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. usp.brchemistrysteps.com

The mechanism of base-catalyzed nitrile hydrolysis initiates with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the carbon-nitrogen triple bond. usp.brlibretexts.org This addition forms an intermediate with a negative charge on the nitrogen atom. chemistrysteps.com The nitrogen is then protonated by water, yielding an imidic acid, which is a tautomer of an amide. chemistrysteps.comlibretexts.org The imidic acid subsequently tautomerizes to the more stable amide intermediate. libretexts.org

In the second part of the mechanism, the amide undergoes further hydrolysis. A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. The resulting tetrahedral intermediate then expels the amide anion (⁻NH₂) as a leaving group, which is a very strong base and immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia (B1221849). usp.brjove.com An acidic workup is required in the final step to protonate the carboxylate salt and generate the neutral carboxylic acid product. jove.com

Convergent Synthesis from Cyclopropylacetonitrile

Controlled-Environment Reaction Conditions for Enhanced Purity and Yield

The traditional and most common method for synthesizing this compound is through the reaction of cyclopropylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comub.edu Research has shown that careful control of reaction parameters is crucial for maximizing yield and purity.

The reaction is typically performed by refluxing cyclopropylacetic acid with an excess of thionyl chloride. One representative laboratory procedure involves refluxing cyclopropylacetic acid with a two-fold molar excess of thionyl chloride at 40°C under an inert argon atmosphere for 16 hours. Following the reaction, the product is isolated by short-path distillation, yielding a product with approximately 86% purity. However, yields can be significantly higher, reaching 90-96% with purities exceeding 98% after distillation under optimized conditions.

Key parameters that are manipulated to achieve these enhanced outcomes include temperature, reaction time, and the molar ratio of reactants. The reaction temperature can range from 10°C to 120°C, with a common range being 50°C to 100°C. The reaction time can vary from 1 to 10 hours, depending on the scale and specific conditions. To ensure the complete conversion of the carboxylic acid, a slight excess of the chlorinating agent is typically used, with a molar ratio of chlorinating agent to acid between 1.1:1 and 1.2:1. The reaction can be conducted without a solvent (neat) or in an inert solvent like toluene or dichloromethane.

Maintaining lower temperatures during the chlorination process is particularly important as it helps to prevent side reactions and the decomposition of the product. The use of an inert atmosphere, such as argon, is also beneficial in preventing unwanted side reactions and protecting the moisture-sensitive product.

Table 1: Impact of Reaction Conditions on the Synthesis of this compound from Cyclopropylacetic Acid

ParameterTypical ConditionsNotes
Chlorinating Agent Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) vulcanchem.comub.eduThionyl chloride is commonly used.
Temperature 10°C to 120°C (commonly 50°C to 100°C) Lower temperatures can minimize side reactions.
Molar Ratio (Agent:Acid) 1.1:1 to 2:1 A slight to moderate excess of the chlorinating agent is typical.
Reaction Time 1 to 16 hours Dependent on scale and temperature.
Solvent Neat or inert solvents (e.g., toluene, dichloromethane) Often performed without a solvent.
Atmosphere Inert (e.g., Argon) Protects against moisture and side reactions.
Purification Distillation Short-path distillation is a common method.
Yield 86% to >96% Highly dependent on optimized conditions.
Purity ~86% to >98% Purification is crucial for high purity.

Development of Alternative or Novel Synthetic Routes

While the direct chlorination of cyclopropylacetic acid is a robust and widely used method, researchers have explored alternative precursors and synthetic pathways. These alternative routes can be advantageous if the primary starting material, cyclopropylacetic acid, is difficult to source or if a different synthetic strategy is required for a particular application.

One notable alternative involves the use of cyclopropylacetonitrile as a precursor. In this multi-step approach, cyclopropylacetonitrile is first hydrolyzed to cyclopropylacetic acid. This hydrolysis is typically base-catalyzed. The resulting cyclopropylacetic acid is then converted to this compound using a chlorinating agent like thionyl chloride, following a similar procedure to the direct method.

Another alternative synthesis begins with cyclopropylmethyl ketone. This process involves two main steps:

Reduction of Cyclopropylmethyl Ketone: The ketone is reduced to the corresponding alcohol, 1-cyclopropylethanol (B1359789). This reduction is typically carried out using a reducing agent such as potassium borohydride (B1222165) in a methanol/water solvent mixture at room temperature for about 4 hours. This step is reported to have a high yield and purity of approximately 99%.

Conversion to the Acid Chloride: The resulting 1-cyclopropylethanol is then converted to this compound by reacting it with thionyl chloride. This step is performed at a controlled temperature of 10°C for 4 hours. The workup involves removing excess thionyl chloride and hydrochloric acid under reduced pressure, followed by washing with water and drying with anhydrous sodium sulfate (B86663). This method also results in a high yield and purity suitable for subsequent reactions.

These multi-step methods, while potentially more complex than the direct chlorination of cyclopropylacetic acid, offer valuable alternatives, particularly in research settings or for small-scale synthesis where operational complexity is less of a concern than raw material availability.

Table 2: Comparison of Synthetic Routes to this compound

Starting MaterialKey ReagentsKey IntermediatesAdvantagesDisadvantages
Cyclopropylacetic Acid Thionyl chloride or Oxalyl chloride vulcanchem.comub.eduNoneHigh yield, simple one-step process Relies on the availability of cyclopropylacetic acid
Cyclopropylacetonitrile Base (for hydrolysis), Thionyl chloride Cyclopropylacetic acid Utilizes an alternative precursor Multi-step process, more complex
Cyclopropylmethyl Ketone Potassium borohydride, Thionyl chloride 1-Cyclopropylethanol Mild reaction conditions, high selectivity Multi-step process, more complex

Mechanistic Investigations of Cyclopropylacetyl Chloride Reactivity

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of cyclopropylacetyl chloride, proceeding through a multistep mechanism involving the attack of a nucleophile on the electrophilic carbonyl carbon. chemistrytalk.orgmasterorganicchemistry.com

Electronic Structure and Electrophilicity of the Carbonyl Carbon

The carbonyl group in this compound features a carbon atom double-bonded to an oxygen atom. libretexts.org This carbon is sp² hybridized, resulting in a trigonal planar geometry. libretexts.org The significant difference in electronegativity between carbon and oxygen leads to a polar C=O bond, with the oxygen atom bearing a partial negative charge and the carbonyl carbon a partial positive charge. libretexts.org This inherent polarity renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org The presence of the electron-withdrawing chloride atom further enhances the electrophilicity of the carbonyl carbon. researchgate.net

A comparison with the structurally similar cyclopropanecarbonyl chloride reveals that the additional methylene (B1212753) group in this compound reduces the electrophilicity of the carbonyl carbon, which can lead to slower rates of nucleophilic attack.

Influence of the Cyclopropane (B1198618) Ring on Reaction Pathways and Activation Energies

The three-membered cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. masterorganicchemistry.compharmaguideline.com This inherent strain influences the reactivity of adjacent functional groups. chinesechemsoc.orgrsc.org In nucleophilic acyl substitution reactions of this compound, the cyclopropane ring can affect reaction pathways and activation energies. The unique steric and electronic effects introduced by the cyclopropane ring can lead to different reactivity patterns compared to other acyl chlorides. The strain can be released during certain reaction pathways, providing a thermodynamic driving force. masterorganicchemistry.comchinesechemsoc.org

Computational and Experimental Elucidation of Transition States in Acylation Reactions

The mechanism of nucleophilic acyl substitution typically involves the formation of a tetrahedral intermediate. byjus.comyoutube.com The nucleophile attacks the carbonyl carbon, leading to an intermediate where the carbon is sp³ hybridized and tetrahedrally bonded. youtube.com This intermediate then collapses, expelling the chloride leaving group to form the final product. youtube.com

Computational and experimental studies are crucial for understanding the transition states involved in these acylation reactions. researchgate.netmit.edu Techniques such as kinetic isotope effects (KIEs) can provide experimental insights into the bonding and geometry of the transition state. nih.gov Computational methods, including density functional theory (DFT) and machine learning potentials, allow for the modeling of transition state structures and the exploration of reaction energy surfaces. mit.edursc.org For instance, computational studies on the acylation of cyclopropanes have helped to confirm transition state geometries through intrinsic reaction coordinate (IRC) calculations. researchgate.net These studies provide a detailed picture of the energy barriers and the structural changes that occur as the reaction progresses from reactants to products through the transition state.

Radical-Mediated Transformations and Cyclopropane Ring Effects

Beyond nucleophilic substitution, this compound can participate in radical-mediated transformations where the cyclopropane ring plays a critical role in elucidating reaction mechanisms.

Application of Cyclopropane as a Radical Clock in Mechanistic Studies

A radical clock is a chemical compound that undergoes a unimolecular reaction with a known rate constant, which can be used to determine the rate of a competing bimolecular reaction. wikipedia.orgnumberanalytics.com The cyclopropylmethyl radical is a well-established radical clock. wikipedia.orgpsu.edu It undergoes a rapid ring-opening reaction to form the but-3-enyl radical. psu.edu

When a radical is generated on the carbon adjacent to the cyclopropane ring in a derivative of this compound, the rate of this ring-opening can be used to "time" other radical processes. ub.eduresearchgate.net If a radical intermediate is formed during a reaction, the presence of ring-opened products provides evidence for the radical mechanism. ub.edu The ratio of the unrearranged cyclopropyl (B3062369) product to the rearranged ring-opened product can be used to calculate the rate of the competing reaction. wikipedia.org This technique has been instrumental in providing evidence for radical intermediates in both chemical and enzymatic reactions. psu.eduillinois.edu

Exploration of Beta-Fragmentation Processes and Strain Release

Beta-fragmentation, also known as β-cleavage or β-scission, is an elementary reaction where a bond on an atom adjacent to a radical center is cleaved. libretexts.orglibretexts.org In the context of radicals derived from this compound, the high strain energy of the cyclopropane ring (approximately 27 kcal/mol) provides a significant driving force for ring-opening via β-fragmentation. masterorganicchemistry.commasterorganicchemistry.com This process involves the homolytic cleavage of a C-C bond within the cyclopropane ring, leading to the formation of a more stable, open-chain radical. libretexts.orgmdpi.com

Photoinduced Activation Principles in Alkyl Chloride Derivatives

The photoinduced activation of alkyl chlorides, a burgeoning field in radical chemistry, offers novel pathways for organic synthesis by enabling the formation of carbon-centered radicals under mild conditions. rsc.orgsioc-journal.cn This approach is particularly significant for the activation of otherwise stable carbon-chlorine bonds. nju.edu.cn The fundamental principle of this activation involves the absorption of light energy, typically from visible light sources like blue LEDs, by a photocatalyst. sioc-journal.cnrsc.org This process initiates an electron transfer event, leading to the generation of highly reactive radical species. uni-regensburg.de

Two primary mechanisms are generally considered for the photoinduced activation of alkyl chlorides:

Single Electron Transfer (SET): In this process, an excited-state photocatalyst transfers a single electron to the alkyl chloride. This results in the formation of a radical anion, which then fragments to produce an alkyl radical and a chloride anion. The high reduction potential of many alkyl chlorides can make this process challenging, often requiring potent photoreductants. chemrxiv.org

Ligand-to-Metal Charge Transfer (LMCT): In reactions involving transition metal complexes, the absorption of light can induce an LMCT event. An electron is excited from a ligand orbital to a metal-centered orbital, which can lead to the homolytic cleavage of a bond and the generation of radical species. uni-regensburg.de

In the context of acyl chlorides such as this compound, photoinduced activation can generate the corresponding acyl radical. This is a valuable intermediate for various synthetic transformations, including C-C bond formation. beilstein-journals.org The generation of acyl radicals from acyl chlorides can be achieved using visible-light photoredox catalysis. beilstein-journals.org

Another potential pathway for photoactivated acyl chlorides is photochemical decomposition. vedantu.com In this type of reaction, the energy absorbed from light directly leads to the breaking of chemical bonds within the molecule. vedantu.comcollegedunia.com For an acyl chloride, this could involve the cleavage of the carbon-chlorine bond or fragmentation of the acyl group itself. The specific pathway taken depends on the molecular structure and the reaction conditions.

While the general principles of photoinduced activation of alkyl and acyl chlorides are well-established, specific mechanistic studies on this compound are not extensively documented in the literature. However, based on the reactivity of similar compounds, it is plausible that this compound can be activated photochemically to generate the cyclopropylacetyl radical, which can then participate in subsequent reactions. The unique strain of the cyclopropane ring may also influence the stability and reactivity of the resulting radical intermediate.

Solvent Effects and Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. wikipedia.org These solvent effects arise from the differential solvation of the reactants and the transition state. wikipedia.orgchemrxiv.org According to transition state theory, if the transition state is stabilized by the solvent to a greater extent than the reactants, the activation energy of the reaction will be lowered, and the reaction rate will increase. wikipedia.org Conversely, if the reactants are more strongly solvated than the transition state, the reaction will be slower.

For reactions involving charged intermediates, such as the solvolysis of alkyl chlorides which proceeds through a carbocation intermediate (SN1 mechanism), solvent polarity is a critical factor. vedantu.comlibretexts.org Polar protic solvents, such as water and alcohols, are particularly effective at accelerating these reactions for two main reasons:

Stabilization of the Transition State: The highly polarized nature of polar protic solvents allows them to effectively stabilize the developing charge separation in the transition state as the carbon-chlorine bond breaks. vedantu.comlibretexts.org

Solvation of the Leaving Group: These solvents can also solvate the departing chloride ion through hydrogen bonding, further facilitating its departure. vedantu.com

The rate of solvolysis reactions is therefore highly dependent on the ionizing power of the solvent. researchgate.net A common measure of a solvent's ionizing power is the Grunwald-Winstein Y scale.

The effect of solvent on reaction kinetics can be quantified by measuring the reaction rate constant (k) in different solvents. The relationship between the rate constant and temperature is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) of the reaction. libretexts.org A lower activation energy corresponds to a faster reaction rate. Generally, for a given reaction, a more polar solvent will lead to a lower activation energy if the transition state is more polar than the reactants. libretexts.org

Solvent System (v/v)Dielectric Constant (approx.)Relative Rate (Illustrative)
50% Ethanol / 50% Water601000
70% Ethanol / 30% Water50100
90% Ethanol / 10% Water3510
100% Ethanol241

This table is for illustrative purposes to demonstrate the principle of solvent effects. The relative rates are not specific experimental values for this compound.

As the table demonstrates, increasing the proportion of water, a more polar solvent than ethanol, leads to a significant increase in the illustrative reaction rate. This is due to the greater stabilization of the carbocation intermediate in the more polar solvent mixture. wikipedia.orgfreshessays.com

The activation energy for a reaction can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (Arrhenius plot). libretexts.org For a reaction like the solvolysis of this compound, one would expect the activation energy to be lower in more polar solvents, reflecting the faster reaction rates. Typical activation energies for solvolysis reactions are in the range of 80-120 kJ/mol. rsc.orgresearchgate.net

Advanced Transformations and Synthesis of Derivatized Compounds

Diversified Synthesis of Carboxylic Acid Derivatives

The high reactivity of the acid chloride functional group enables its efficient conversion into other functionalities through reactions with various nucleophiles.

The reaction of cyclopropylacetyl chloride with alcohols, a process known as alcoholysis, yields cyclopropylacetate esters. While simple esterification can be achieved by reacting the acid chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, advanced protocols are employed to achieve stereoselectivity, particularly when reacting with sterically hindered or chiral alcohols.

One of the most effective methods for the synthesis of sterically hindered esters is the Yamaguchi esterification. nih.gov This protocol involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base such as triethylamine (B128534) (Et3N), which forms a reactive mixed anhydride. nih.gov Subsequent addition of the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of the desired ester in high yields. nih.gov This method is renowned for its ability to overcome steric hindrance and is applicable to the formation of esters from substrates like cyclopropylacetic acid, the parent acid of this compound.

Table 1: Advanced Esterification Protocol Example

Reactant 1 Reactant 2 Reagents Product Yield Ref
Carboxylic Acid Alcohol 1. 2,4,6-Trichlorobenzoyl chloride, Et3N Ester Good to Excellent nih.gov

This table illustrates a general, highly effective protocol applicable for the synthesis of complex esters from carboxylic acids like cyclopropylacetic acid.

Aminolysis, the reaction of this compound with ammonia (B1221849) or primary or secondary amines, is a direct and common method for the synthesis of amides. These reactions are typically fast and exothermic.

The synthesis of primary amides involves the reaction of this compound with ammonia. To produce secondary or tertiary amides, primary or secondary amines are used, respectively. A common laboratory method for this transformation is the Schotten-Baumann reaction, which is performed with an amine and the acid chloride in the presence of an aqueous base. youtube.com Alternatively, the reaction can be run in an inert organic solvent, requiring two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the liberated HCl. libretexts.org The use of an alternative base, such as triethylamine or pyridine, is also common practice. hud.ac.uk

Table 2: Synthesis of Primary and Secondary Amides

Amine Base Solvent Product General Yield Ref
Ammonia Excess Ammonia Water Cyclopropylacetamide High libretexts.org
Primary Amine Triethylamine Dichloromethane N-Substituted Cyclopropylacetamide Good to High hud.ac.uk

The synthesis of more complex and N-substituted amides follows the same fundamental principles of aminolysis. The structural diversity of the final product is dictated by the choice of the amine starting material. Carboxylic acids can be activated in situ with reagents like thionyl chloride and then reacted with an amine in a one-pot synthesis, which is an efficient route to various amides, including those with acid-sensitive groups. rsc.org This approach avoids the isolation of the often-reactive acid chloride. For the synthesis of complex molecular frameworks, such as in pharmaceutical applications, coupling reagents are frequently employed to facilitate amide bond formation under mild conditions, although the acid chloride route remains a robust and fundamental strategy.

Thioesters: Thioesters can be readily prepared from this compound by reaction with a thiol (R-SH). The reaction is analogous to alcoholysis. A common method involves reacting the acid chloride with an alkali metal salt of a thiol (a thiolate), which acts as a potent nucleophile. wikipedia.org This reaction efficiently displaces the chloride to form the corresponding S-alkyl or S-aryl cyclopropylacetothioate. wikipedia.orgresearchgate.net

Anhydrides: Symmetrical anhydrides, such as cyclopropylacetic anhydride, are synthesized by reacting this compound with the carboxylate salt of its parent acid, for example, sodium cyclopropylacetate. khanacademy.org This nucleophilic acyl substitution reaction proceeds readily. libretexts.org Mixed anhydrides can also be formed if the salt of a different carboxylic acid is used. Acid anhydrides serve as useful acylating agents in their own right. youtube.com

Table 3: Synthesis of Thioesters and Anhydrides

Nucleophile Product Type General Method Ref
Thiolate (RSNa) Thioester Reaction with acid chloride in an inert solvent. wikipedia.org

Comprehensive Amide Synthesis via Aminolysis

Selective Reduction Chemistry

The reduction of this compound can lead to either 2-cyclopropylethanal (the corresponding aldehyde) or 2-cyclopropylethanol (B145733) (the primary alcohol), depending on the reducing agent and reaction conditions employed.

Selective reduction of an acid chloride to an aldehyde requires the use of a mild and sterically hindered reducing agent to prevent over-reduction to the alcohol. A standard reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). This reagent is less reactive than lithium aluminum hydride (LiAlH₄) and typically allows for the isolation of the aldehyde as the major product at low temperatures. The Rosenmund reduction, which uses catalytic palladium on barium sulfate (B86663) with a poison (like quinoline-sulfur) under a hydrogen atmosphere, is a classic method for this conversion, though it is less commonly used in modern synthesis compared to hydride reagents.

For the complete reduction of this compound to the corresponding primary alcohol, 2-cyclopropylethanol, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used. The reaction involves the initial reduction to the aldehyde, which is then immediately further reduced to the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce acid chlorides efficiently.

Table 4: Selective Reduction of this compound

Target Product Reagent Typical Conditions Ref
2-Cyclopropylethanal (Aldehyde) Lithium tri-tert-butoxyaluminum hydride Diethyl ether, -78 °C youtube.com

Catalytic Hydrogenation for Aldehyde and Alcohol Synthesis

The selective reduction of acyl chlorides to aldehydes can be achieved through catalytic hydrogenation in a process known as the Rosenmund reduction. wikipedia.orgopenochem.orgalfa-chemistry.com This reaction employs a palladium catalyst supported on barium sulfate (Pd/BaSO₄), which is often "poisoned" with a substance like quinoline-sulfur or thiourea (B124793) to moderate its activity. alfa-chemistry.combyjus.com This deactivation is crucial to prevent the over-reduction of the initially formed aldehyde to a primary alcohol. wikipedia.orgbyjus.com

In the context of this compound, the Rosenmund reduction would yield cyclopropylacetaldehyde. The mechanism involves the oxidative addition of the acyl chloride to the palladium catalyst, followed by hydrogenolysis.

While the Rosenmund reduction is a classic method, its application can sometimes be unreliable. stackexchange.com Should further reduction to the corresponding alcohol, 2-cyclopropylethanol, be desired, more robust hydrogenation conditions would be necessary, though this is more commonly achieved using metal hydride reagents.

Table 1: Catalytic Hydrogenation of this compound

Starting MaterialReagents and ConditionsMajor Product
This compoundH₂, Pd/BaSO₄, poison (e.g., quinoline-sulfur)Cyclopropylacetaldehyde

Metal Hydride Reduction Methodologies

Metal hydrides are versatile reagents for the reduction of acyl chlorides to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. youtube.com The reaction of this compound with LiAlH₄ would proceed via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde to furnish 2-cyclopropylethanol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup.

Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄. sci-hub.se While it is generally less reactive towards acyl chlorides compared to aldehydes and ketones, under certain conditions, it can also effect the reduction to the corresponding alcohol. The reactivity of NaBH₄ can be enhanced by the use of additives. For instance, the combination of NaBH₄ with cerium(III) chloride (the Luche reduction) is known to selectively reduce α,β-unsaturated ketones to allylic alcohols, demonstrating the tunability of borohydride reagents. organic-chemistry.org

Table 2: Metal Hydride Reduction of this compound

Starting MaterialReagentExpected Product
This compound1. LiAlH₄, Et₂O2. H₃O⁺2-Cyclopropylethanol
This compoundNaBH₄, solvent (e.g., THF, alcohol)2-Cyclopropylethanol (may require forcing conditions)

Cyclopropylketene Generation and its Cycloaddition Reactions

Dehydrochlorination for Ketene (B1206846) Formation and Isolation Studies

Cyclopropylketene can be generated from this compound through a dehydrochlorination reaction, typically employing a non-nucleophilic base such as triethylamine (Et₃N). The base abstracts the α-proton, leading to the elimination of hydrogen chloride and the formation of the highly reactive ketene intermediate.

Ketenes are generally transient species and are often generated in situ for subsequent reactions. Their isolation can be challenging due to their propensity to dimerize or polymerize. Specific studies on the isolation and characterization of cyclopropylketene are not widely documented in readily available literature, suggesting it is likely used directly after its formation.

Intramolecular and Intermolecular Cycloaddition Reactions

Cyclopropylketene, as a reactive intermediate, is a valuable participant in cycloaddition reactions, particularly [2+2] and [4+2] cycloadditions, which provide access to a variety of cyclic and polycyclic structures.

The [2+2] cycloaddition of cyclopropylketene with alkenes is a powerful method for the synthesis of cyclobutanone-fused systems. This reaction is thermally allowed and proceeds through a concerted, asynchronous mechanism. youtube.com The reaction of cyclopropylketene with an alkene would lead to the formation of a bicyclo[n.2.0]alkanone, where 'n' is determined by the number of atoms in the alkene ring. For example, reaction with cyclopentene (B43876) would yield a bicyclo[3.2.0]heptanone derivative.

In cases where the cyclopropylketene precursor contains a tethered alkene, an intramolecular [2+2] cycloaddition can occur, leading to the formation of fused bicyclic systems. elsevierpure.com

Furthermore, cyclopropylketene can potentially participate as the dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. libretexts.orglibretexts.org This would result in the formation of a six-membered ring containing a carbonyl group, fused to the cyclopropyl (B3062369) moiety. Such reactions are instrumental in the construction of complex polycyclic scaffolds.

Table 3: Cycloaddition Reactions of Cyclopropylketene

Reaction TypeReactantProduct Scaffold
Intermolecular [2+2]AlkeneCyclobutanone-fused ring
Intramolecular [2+2]Tethered alkeneFused bicyclic system
Intermolecular [4+2]DieneCyclohexenone-fused ring
Stereochemical Control and Regioselectivity in Ketene Additions

The stereochemistry of [2+2] cycloadditions involving ketenes is a well-studied area. The reaction is generally suprafacial with respect to the alkene component. This means that the stereochemistry of the substituents on the alkene is retained in the cyclobutane (B1203170) product.

Regioselectivity becomes a key consideration when cyclopropylketene reacts with an unsymmetrical alkene. chemistrysteps.commasterorganicchemistry.com The regiochemical outcome is influenced by both steric and electronic factors. The more nucleophilic carbon of the alkene typically adds to the electrophilic carbonyl carbon of the ketene. The orientation of the reactants in the transition state aims to minimize steric interactions, which can dictate the final regiochemistry of the product. For instance, in the addition to a monosubstituted alkene, the substituent will preferentially occupy a position that minimizes steric hindrance with the cyclopropyl group.

Applications in Complex Molecule Construction and Bioactive Compound Synthesis

Strategic Utility in the Assembly of Challenging Organic Architectures

The chemical reactivity of cyclopropylacetyl chloride makes it a valuable tool for constructing intricate molecular frameworks. The acyl chloride function readily participates in nucleophilic acyl substitution reactions, allowing it to form stable amide or ester bonds with a variety of nucleophiles such as amines and alcohols. This reactivity is fundamental to its role as a building block in multi-step syntheses.

The presence of the cyclopropane (B1198618) ring introduces unique steric and electronic properties into the target molecule. This small, rigid carbocycle can influence the conformational flexibility of a molecule, which is a critical factor in designing compounds with specific biological activities. In one study, this compound was used as a substrate in a cyclocondensation reaction to produce oxazolidinones. pitt.edu These products were formed in good yields (70%) and with excellent control over stereochemistry, demonstrating the utility of this compound in creating complex, chirally-defined structures that can serve as key intermediates in broader synthetic campaigns. pitt.edu The strained nature of the cyclopropane ring can also lead to distinctive reactivity patterns compared to other acyl chlorides.

Precursor in Active Pharmaceutical Ingredient (API) Research and Development

The introduction of the cyclopropylacetyl group can significantly impact the pharmacological profile of a molecule, making this compound a key precursor in the research and development of new active pharmaceutical ingredients (APIs). nih.govnih.gov Its ability to acylate various molecular scaffolds is widely exploited in medicinal chemistry to generate novel derivatives of existing drugs or to build new therapeutic agents from the ground up.

Cyclopropylacetylation, the process of adding a cyclopropylacetyl group to a molecule, is a key strategy for modifying biomolecules to alter their function or to serve as chemical probes. biosyn.com Chemical ligation techniques that modify native functional groups on biomolecules, such as the primary amines on amino acids or the hydroxyl groups on carbohydrates, are central to this process. biosyn.comnih.gov

A clear example of this is the synthesis of cyclopropylacetyl-(R)-carnitine. jst.go.jpallfordrugs.com Carnitine is a naturally occurring amino acid derivative crucial for fatty acid metabolism. nih.govcreative-proteomics.com In a laboratory setting, this compound is reacted directly with (R)-carnitine to form an ester linkage, yielding cyclopropylacetyl-(R)-carnitine. jst.go.jpallfordrugs.com This specific modification of the carnitine biomolecule created a novel compound that was identified as a unique chemical marker for a specific species of toxic mushroom, Russula subnigricans. jst.go.jpkeio.ac.jp This demonstrates how cyclopropylacetylation can be used to create specific markers for biological research and identification purposes.

The cyclopropyl (B3062369) moiety is a well-known structural feature in many potent antibacterial agents, particularly in the fluoroquinolone class. vcu.edu The presence of a cyclopropyl group at the N-1 position of the quinolone core is often associated with enhanced activity against both Gram-negative and Gram-positive bacteria. scielo.org.mxmdpi.com Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com

While direct synthesis routes for commercial fluoroquinolones like ciprofloxacin (B1669076) involve different intermediates, this compound serves as a valuable building block for creating novel analogues and advanced intermediates. Its ability to acylate piperazine (B1678402) rings, another common feature in many fluoroquinolones, allows for the exploration of new chemical space. mdpi.comvulcanchem.com For instance, research into new norfloxacin (B1679917) analogues has shown that modifications at the N-4 position of the piperazine ring can significantly enhance antibacterial potency. mdpi.com The synthesis of various N-substituted fluoroquinolone derivatives often involves the reaction of a core quinolone structure with different acyl chlorides to create new amide linkages and explore structure-activity relationships. orientjchem.org

Acridone (B373769) and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant interest in oncology research due to their anticancer properties. researchgate.netsmolecule.com These planar molecules can intercalate into DNA and inhibit enzymes like topoisomerase, leading to cancer cell death. smolecule.com

In a study focused on creating novel cytotoxic agents, researchers synthesized a series of tetracyclic acridone derivatives featuring an amide framework. nih.govdntb.gov.ua One of the most active compounds identified in this series included a cyclopropyl-acetyl group, which was introduced using this compound. nih.gov This specific derivative demonstrated significant in vitro activity against multiple human cancer cell lines, as detailed in the table below. nih.govdntb.gov.ua The findings underscore the role of this compound in the derivatization of complex heterocyclic systems to generate potential new drug candidates for cancer therapy. nih.govrsc.org

CompoundTarget Cancer Cell LineActivity NotedBinding Energy (kcal/mol)
Tetracyclic Acridone with Cyclopropyl-acetyl groupHT29 (Colon Carcinoma)Active-8.1394 to -6.9915
Tetracyclic Acridone with Cyclopropyl-acetyl groupMDAMB231 (Breast Cancer)Active-8.1394 to -6.9915
Tetracyclic Acridone with Cyclopropyl-acetyl groupHEK293T (Human Embryonic Kidney)Active-8.1394 to -6.9915

Data sourced from a study on novel cytotoxic tetracyclic acridone derivatives. nih.gov

Stable isotope labeling is a powerful technique used in metabolic research, clinical diagnostics, and environmental analysis to trace the fate of molecules and identify metabolites. medchemexpress.comlucerna-chem.chnih.gov By replacing atoms like hydrogen, carbon, or nitrogen with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track compounds using mass spectrometry. medchemexpress.comlucerna-chem.ch

This compound is a key reagent in the synthesis of specific chemical markers, such as cyclopropylacetyl-(R)-carnitine. jst.go.jp This compound was synthesized to confirm the structure of a substance isolated from the toxic mushroom Russula subnigricans. jst.go.jpkeio.ac.jp The synthesis involves reacting cyclopropylacetic acid with thionyl chloride to form the intermediate this compound, which is then condensed with (R)-carnitine. jst.go.jpallfordrugs.com The distinct signals of the cyclopropane protons in the Nuclear Magnetic Resonance (NMR) spectrum make this compound an easily identifiable marker, even in crude extracts. jst.go.jp This synthesis could be adapted for isotopic labeling by using an isotopically labeled version of either the cyclopropylacetic acid or the carnitine precursor.

1H-NMR Spectroscopic Data for Synthetic Cyclopropylacetyl-(R)-carnitine in D2O allfordrugs.com
PositionChemical Shift (δ ppm)Description
Cyclopropane (CH)0.981H, multiplet
Cyclopropane (CH2)0.151H, multiplet
Cyclopropane (CH2)0.521H, multiplet
Acetyl (CH2)2.27, 2.362H, doublets of doublets
Carnitine (N(CH3)3)3.189H, singlet

Role as a Versatile Building Block in Agrochemical and Specialty Chemical Development

Beyond pharmaceuticals, this compound is a useful intermediate in the development of agrochemicals and specialty chemicals. framochem.comvandemark.comframochem.com The introduction of a cyclopropyl group into pesticides or herbicides can enhance their biological activity and modify their environmental persistence. smolecule.comnih.gov The structural features of cyclopropyl-containing compounds are valuable in structure-activity relationship studies aimed at developing more effective and environmentally safer agrochemical products. smolecule.comnih.gov

In the realm of specialty chemicals, acyl chlorides are used to manufacture a wide array of products, including specialty polymers and materials. framochem.com The incorporation of the cyclopropylacetyl moiety can impart unique thermal or mechanical properties to polymers. This makes this compound a valuable component in materials science for creating advanced materials with specific, desirable characteristics.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies for Predicting Chemical Behavior

Quantum mechanics offers powerful predictive capabilities for understanding chemical structures and reactions at the electronic level.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules, providing insight into their structure and reactivity. nih.gov For cyclopropylacetyl chloride, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can be employed to model key characteristics.

One of the primary applications of DFT is the prediction of electrophilicity. In this compound, the carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent chlorine and oxygen atoms. DFT calculations can quantify this electron deficiency, which is consistent with experimental data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key reactivity descriptors that can be calculated using DFT include:

Electron Affinity and Ionization Potential: These values help in understanding the molecule's ability to accept or donate electrons.

Global Hardness and Softness: These descriptors provide insight into the molecule's resistance to changes in its electron distribution.

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

While comprehensive DFT studies specifically detailing these descriptors for this compound are not widely published, the theoretical framework for their calculation is well-established. nih.gov

Computational Modeling of Solvation Effects and Reaction Rates

The solvent environment can significantly influence reaction rates and pathways. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effects of different solvents on the reactivity of this compound. researchgate.net For instance, modeling the molecule in solvents of varying polarity, like acetonitrile (B52724) versus toluene (B28343), can help predict how the solvent will affect reaction rates for processes such as nucleophilic substitution.

These models account for the dielectric constant of the solvent, providing a more accurate picture of the molecule's behavior in solution. By calculating the energy of the reactants, transition states, and products in different solvents, it is possible to estimate the activation energy and, consequently, the reaction rate. rroij.com

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Reaction Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility. The molecule can adopt various conformations due to the rotation around the single bonds. MD simulations can map the potential energy surface of these conformations, identifying the most stable (lowest energy) arrangements.

In the context of a reaction, MD simulations can model the interactions between this compound and other molecules, such as reactants or solvent molecules, in the reaction environment. nih.gov This can reveal how the surrounding molecules influence the orientation and accessibility of the reactive sites on this compound. While specific MD studies on this compound are not readily found, the methodology is widely used to understand similar chemical systems. nih.govcopernicus.org

In Silico Elucidation of Complex Reaction Pathways and Transition States

Computational chemistry provides a means to explore the step-by-step mechanism of chemical reactions. smu.edu For this compound, this involves identifying the transition states—the highest energy points along the reaction coordinate—for its various reactions, such as nucleophilic substitution or hydrolysis.

By mapping the intrinsic reaction coordinate (IRC), which is the lowest energy path connecting reactants to products via the transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. smu.edu This in silico approach can reveal the presence of short-lived intermediates and provide a more complete picture of the reaction mechanism than can often be obtained through experimental methods alone. smu.edu While detailed mechanistic studies for this compound are not prevalent in the literature, the computational tools to perform such analyses are well-developed. rsc.org

Molecular Docking and Simulation for Ligand-Protein Interactions in Drug Discovery

In the field of drug discovery, this compound can be used as a reactive intermediate to synthesize larger, more complex molecules that may have therapeutic potential. vulcanchem.comdp.techresearchgate.net Molecular docking is a computational technique used to predict how a molecule (a ligand) will bind to the active site of a protein. nih.govnih.gov

If a molecule synthesized from this compound is being investigated as a potential drug, molecular docking can be used to predict its binding affinity and orientation within the target protein's binding pocket. This information is crucial for understanding the potential efficacy of the drug candidate. Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time. researchgate.net

While there are no specific molecular docking studies focused on this compound itself, as it is a reactive precursor rather than a final drug product, its structural motifs are found in compounds that are subjects of such investigations. vulcanchem.com The cyclopropyl (B3062369) group, for instance, is known to enhance metabolic stability and modulate lipophilicity in drug design. vulcanchem.com

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Characterization of Cyclopropylacetyl Chloride and its Derivatives

Spectroscopic methods offer a non-destructive means to probe the molecular structure of this compound, providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the cyclopropyl (B3062369) ring and the adjacent methylene (B1212753) group. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon of the acyl chloride, typically found in the 170-180 ppm region, along with carbons of the cyclopropyl and methylene groups. ucalgary.ca

For more complex derivatives or to resolve ambiguities in signal assignment, advanced two-dimensional (2D) NMR experiments are employed. emerypharma.comipb.pt These techniques spread spectral information across two frequency axes, revealing correlations between nuclei. ucl.ac.uk

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY spectra would show cross-peaks connecting the methylene protons with the methine proton of the cyclopropyl ring, and the methine proton with the other cyclopropyl ring protons, confirming the connectivity within the molecule. libretexts.orgrsc.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. pressbooks.pub This is invaluable for assigning carbon signals based on previously assigned proton resonances. emerypharma.com For instance, the proton signal at ~2.77 ppm would show a cross-peak to the carbon signal at ~51.9 ppm, definitively assigning them to the -CH₂CO- group. pressbooks.pub

These advanced NMR methods, when used in combination, provide irrefutable evidence for the structure of this compound and are essential for characterizing novel derivatives formed in subsequent reactions. mdpi.comresearchgate.net

Table 1: Typical NMR Spectroscopic Data for this compound Data presented for CDCl₃ as solvent.

Nucleus Chemical Shift (δ) (ppm) Multiplicity Assignment
¹³C NMR ~173.4 Singlet C=O (carbonyl)
¹³C NMR ~51.9 Triplet C H₂CO
¹³C NMR ~7.1 Doublet Cyclopropyl CH
¹³C NMR ~4.6 Triplet Cyclopropyl CH₂
¹H NMR ~2.77 Doublet CH ₂CO
¹H NMR ~1.13 Multiplet Cyclopropyl CH
¹H NMR ~0.65 Doublet Cyclopropyl CH
¹H NMR ~0.24 Doublet Cyclopropyl CH

This is an interactive table. Sort the data by clicking the column headers. Source:

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for functional group identification. mdpi.com The analysis of an FTIR spectrum provides rapid confirmation of key structural features in this compound.

The most prominent and diagnostic absorption band for an acyl chloride is the carbonyl (C=O) stretch, which appears at a characteristically high frequency due to the electron-withdrawing effect of the chlorine atom. uobabylon.edu.iqwiley.com For aliphatic acyl chlorides like this compound, this strong, sharp peak is typically observed in the 1795-1810 cm⁻¹ region. uobabylon.edu.iq Its presence is a strong indicator of the acyl chloride functional group. reddit.com

Other significant peaks in the FTIR spectrum of this compound include:

C-H Stretching: Absorptions around 3086 cm⁻¹ are characteristic of the C-H bonds on the cyclopropane (B1198618) ring. The C-H stretching of the methylene group appears in the typical aliphatic region around 2850-2950 cm⁻¹. researchgate.net

Cyclopropane Ring Vibrations: The strained cyclopropane ring exhibits characteristic vibrational modes, including a ring "breathing" or deformation band, which for this compound is observed around 830 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the fingerprint region of the spectrum, between 600-800 cm⁻¹, but can be difficult to assign definitively. gelest.com

Vibrational analysis using FTIR is therefore a rapid and effective method for confirming the successful synthesis of this compound from its corresponding carboxylic acid, where the broad O-H stretch of the acid would disappear and the sharp, high-frequency C=O peak of the acyl chloride would appear. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3086 Medium C-H Stretch Cyclopropyl C-H
~1795 Strong, Sharp C=O Stretch Acyl Chloride
~830 Medium Ring Vibration Cyclopropane Ring

This is an interactive table. Sort the data by clicking the column headers. Source:

Coupled Chromatographic and Spectrometric Techniques for Complex Mixture Analysis

In research and process development, this compound is often part of a complex mixture containing starting materials, by-products, or subsequent reaction products. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are essential for analyzing these mixtures. sumitomo-chem.co.jpjcdronline.orgactascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds. thermofisher.com GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, after which the mass spectrometer fragments the eluted compounds and detects the resulting ions. spectroscopyonline.com

For a sample containing this compound, GC can effectively separate it from other volatile impurities or reactants. mdpi.com Once isolated by the GC, the compound enters the mass spectrometer, where it undergoes electron ionization (EI). The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the mass of the molecule, and a series of fragment ion peaks that create a unique fingerprint.

Key fragmentation pathways for this compound would likely include:

Acylium Ion Formation: A common and often dominant fragmentation for acyl chlorides is the loss of the chlorine radical (•Cl) to form a stable acylium ion ([M-Cl]⁺). ucalgary.ca This would be observed at m/z 83.

Cleavage of the Cyclopropyl Ring: The strained cyclopropane ring can undergo fragmentation, leading to characteristic losses and daughter ions.

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), resulting in a cyclopropylmethyl cation at m/z 55.

By comparing the retention time and the fragmentation pattern to a reference standard or library, GC-MS provides confident identification and purity assessment of the volatile components in a sample. thermofisher.comspectroscopyonline.com

For less volatile derivatives or for mixtures where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. pacificbiolabs.com Coupling HPLC with tandem mass spectrometry (MS/MS) creates a powerful tool for purity and identity confirmation. oup.combiopharmaspec.com Acyl chlorides are highly reactive and can be challenging to analyze directly by HPLC due to potential reactions with protic mobile phases. oup.com Derivatization into a more stable ester or amide is a common strategy to overcome this. nih.govthermofisher.com

In an HPLC-MS/MS analysis, the HPLC separates the components of the mixture. ijsrtjournal.com The eluent is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.govnih.gov A specific ion from the first mass spectrometer (e.g., the molecular ion of the derivatized this compound) is selected and then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer. fao.org This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification and confirmation even at trace levels. nih.gov This makes HPLC-MS/MS an exceptional technique for purity analysis and for identifying trace-level by-products in a reaction mixture. oup.combiopharmaspec.com

The direct coupling of liquid chromatography with NMR spectroscopy (LC-NMR) represents a frontier in analytical chemistry, enabling the acquisition of detailed structural information on individual components within a mixture without prior isolation. sumitomo-chem.co.jpijsrtjournal.com This is particularly advantageous for reactive or unstable compounds like this compound, where isolation can be difficult or lead to decomposition. sumitomo-chem.co.jp

In an LC-NMR experiment, the sample is first separated by an HPLC system. Selected peaks from the chromatogram are then transferred directly into the flow cell of an NMR spectrometer. ajrconline.org Full 1D and 2D NMR experiments can then be performed on the separated component while it is still dissolved in the deuterated mobile phase. This allows for the complete and unambiguous structure elucidation of impurities or novel reaction products directly from the reaction mixture. While technically demanding, LC-NMR provides unparalleled insight into complex chemical systems and is a powerful tool for reaction monitoring and by-product identification in research involving this compound. actascientific.comajrconline.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a pivotal experimental science for the definitive determination of the atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides a three-dimensional map of electron density within a crystal, from which the precise positions of atoms, their chemical bonds, and intermolecular interactions can be elucidated. wikipedia.org For derivatives of this compound, such as amides and ketones, single-crystal X-ray diffraction is an indispensable tool for unambiguously confirming their molecular structure, stereochemistry, and solid-state conformation.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice. libretexts.org

Research into the derivatives of cyclopropane-containing molecules frequently employs X-ray crystallography to verify synthetic outcomes and to study their structural features. For instance, in the study of cyclopropanecarboxamide (B1202528) derivatives, which can be synthesized from this compound, X-ray diffraction analysis provides incontrovertible proof of their structure.

A notable example is the structural determination of 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. The crystal structure was resolved, providing detailed insights into its molecular geometry. asianpubs.org The analysis revealed a monoclinic crystal system with the space group C2. asianpubs.org The precise bond lengths and angles within the cyclopropane ring and the amide linkage were determined, confirming the integrity of the cyclopropyl moiety after the derivatization reactions.

Similarly, the solid-state structures of complex cyclopropyl ketones derived from coumarin (B35378) carboxylates have been confirmed using X-ray crystallography. researchgate.net These studies are crucial for understanding the stereochemistry of the products, for instance, distinguishing between cis and trans isomers, which often exhibit different physical properties and biological activities. researchgate.net In one such study, X-ray crystallography was used to confirm the structures of cis and trans isomers of a 6-methoxy cyclopropylated coumarin, providing definitive proof of their relative configurations. researchgate.net

The crystallographic data obtained from these analyses are comprehensive and allow for a detailed examination of the molecular architecture. Key parameters derived from such studies include:

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Space Group: This describes the symmetry of the crystal lattice.

Bond Lengths and Angles: These provide direct information about the chemical bonding within the molecule.

Torsion Angles: These describe the conformation of the molecule, for example, the orientation of the cyclopropyl group relative to the rest of the molecule.

Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure.

The following interactive table summarizes crystallographic data for a representative cyclopropane derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, illustrating the level of detail obtained from a typical X-ray diffraction study. asianpubs.org

Crystal Data
Compound 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide
Chemical Formula C₁₁H₈Cl₂N₂O
Crystal System Monoclinic
Space Group C2
Unit Cell Dimensions
a14.387(9) Å
b6.926(4) Å
c12.237(7) Å
α90.00°
β100.386(10)°
γ90.00°
Volume (V) 1199.4(12) ų
Molecules per Unit Cell (Z) 4
Calculated Density (Dc) 1.413 g/cm³
Final R-index [I > 2sigma(I)] R = 0.0603
wR-index (all data) wR = 0.1653
Data sourced from a study on a cyclopropane derivative. asianpubs.org

In another research endeavor, the crystal structure of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide was determined, providing valuable data on the conformation and interactions of this particular derivative. researchgate.net Furthermore, studies on more complex systems, such as bicyclic alkyl cyclopropyl ketones, have relied on X-ray crystallography to confirm the structure and stereochemistry of the reaction products. acs.org

The insights gained from the X-ray crystallographic analysis of this compound derivatives are crucial for understanding their chemical behavior and for designing new molecules with specific properties. The precise structural information helps in rationalizing reaction mechanisms and in establishing structure-activity relationships for biologically active compounds.

Industrial Research and Translational Development Aspects

Scalability Studies of Cyclopropylacetyl Chloride Synthesis for Industrial Applications

The transition of a chemical synthesis from a laboratory setting to industrial-scale production presents numerous challenges. For this compound, scalability is a critical factor influencing its availability and cost for broader applications. The ability to produce large quantities of a molecule through simple and scalable routes is a significant goal in modern chemical synthesis, as it facilitates further research and potential commercialization. rsc.org

Several methods for synthesizing this compound have been developed, with the direct chlorination of cyclopropylacetic acid being the most common approach. This method typically employs chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key Scalability Considerations:

Reaction Conditions: Maintaining optimal reaction temperatures is crucial. For instance, the chlorination of 1-cyclopropylethanol (B1359789) with thionyl chloride is conducted at a controlled temperature of 10°C to minimize side reactions. patsnap.com In the direct chlorination of cyclopropylacetic acid, temperatures can range from 50°C to 100°C.

Yield and Purity: The direct chlorination method is favored for its high yields, often reaching 90-96%, with purities exceeding 98% after distillation. A specific laboratory procedure involving the reaction of cyclopropylacetic acid with thionyl chloride at 40°C yielded an 86% pure product.

Process Simplicity: For industrial applications, single-step syntheses are generally preferred over multi-step processes due to their operational simplicity and reduced cost. The direct chlorination of cyclopropylacetic acid is an example of a relatively straightforward industrial process.

A multi-gram scale synthesis has been reported in the context of producing Ciprofol, where cyclopropylcarbonyl chloride was used in an esterification reaction. This process was successfully tested on a multigram scale, highlighting the potential for scaling up reactions involving cyclopropyl (B3062369) acyl chlorides. acs.org Similarly, research on the phytotoxin coronatine (B1215496) has demonstrated the gram-scale production of a key intermediate, enabling extensive structure-activity relationship studies. d-nb.info

Role in Contract Research and Manufacturing Organizations (CRMOs)

Contract Research and Manufacturing Organizations (CRMOs) play a vital role in the chemical and pharmaceutical industries by providing outsourced research, development, and manufacturing services. chiroblock.com this compound is a compound that figures in the offerings of some CRMOs, which can provide it in quantities ranging from grams for laboratory research to tonnage levels for industrial production. lookchem.com

CRMOs offer a range of services related to compounds like this compound, including:

Custom Synthesis: CRMOs can synthesize specific quantities of this compound based on a client's requirements for scale and purity. chiroblock.com

Process Development and Optimization: These organizations have the expertise to develop and refine synthetic routes to improve yield, reduce costs, and enhance safety and sustainability. chiroblock.com

Intermediate Supply: As a reactive intermediate, this compound is used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. google.comdntb.gov.ua CRMOs can act as a reliable supplier of this key building block.

For example, HANGZHOU TIANYE CHEMICALS CO., LTD. lists this compound among its products and offers services as a Contract Manufacturing Organization (CMO) and Contract Development and Manufacturing Organization (CDMO). lookchem.com This indicates the compound's relevance in the custom synthesis and contract manufacturing market.

Process Optimization for Sustainable and Efficient Production

The chemical industry is increasingly focused on developing sustainable and efficient manufacturing processes to minimize environmental impact and reduce costs. numberanalytics.cominspenet.com The production of this compound is no exception, and several strategies can be employed to optimize its synthesis.

Key Optimization Strategies:

Green Chemistry Principles: The 12 principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. acs.org This includes preventing waste, maximizing atom economy, and using less hazardous chemical syntheses. acs.org

Alternative Solvents and Catalysts: Research into the use of bio-based and less toxic solvents, such as Cyrene™, for reactions involving acid chlorides offers a more sustainable alternative to traditional solvents like dimethylformamide and dichloromethane. rsc.org The use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste. acs.org

Process Intensification: This approach involves using innovative technologies to reduce the size of chemical plants, lower energy consumption, and improve safety. numberanalytics.com Technologies like microreactors can lead to significant improvements in reaction efficiency. numberanalytics.com

Waste Reduction and Recycling: The use of thionyl chloride in the synthesis of this compound produces toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). Industrial processes often incorporate gas scrubbing systems to mitigate these emissions. Furthermore, optimizing distillation processes can help in recycling solvents and reducing the amount of waste sent for incineration. siegfried.ch

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. acs.org Synthetic routes with higher atom economy are more sustainable as they generate less waste.

One study on the synthesis of Tri-chloroacetyl chloride highlights a cost-effective and more environmentally friendly method that involves the reuse and recycling of materials, demonstrating the potential for applying similar green chemistry principles to the production of other acyl chlorides. nuv.ac.in The development of sustainable processes is not only environmentally responsible but also offers economic advantages through reduced resource consumption and waste disposal costs. inspenet.com

Q & A

Q. How is cyclopropylacetyl chloride synthesized in laboratory settings?

this compound is typically synthesized via the reaction of cyclopropylacetic acid with thionyl chloride (SOCl₂). In a representative procedure, cyclopropylacetic acid (10.0 g, 100 mmol) is refluxed with excess thionyl chloride (14.6 mL, 200 mmol) at 40°C under argon for 16 hours. The product is isolated via short-path distillation, yielding ~86% pure this compound (bp 130–135°C) . Alternative methods involve using cyclopropylacetonitrile as a precursor, which is hydrolyzed to cyclopropylacetic acid before conversion to the acyl chloride .

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

  • ¹H NMR (CDCl₃): δ 2.77 (d, 2H, CH₂CO), 1.13 (m, 1H, cyclopropyl CH), 0.65 (d, 2H, cyclopropyl CH₂), 0.24 (d, 2H, cyclopropyl CH₂) .
  • ¹³C NMR : δ 173.4 (C=O), 51.9 (CH₂CO), 7.1 (cyclopropyl CH), 4.6 (cyclopropyl CH₂) .
  • FTIR : Peaks at 3086 cm⁻¹ (C-H stretch), 1795 cm⁻¹ (C=O stretch), and 830 cm⁻¹ (cyclopropane ring vibration) .

Q. What safety precautions are required when handling this compound?

this compound is corrosive and moisture-sensitive. Researchers must:

  • Use inert atmospheres (e.g., argon) during synthesis to prevent hydrolysis .
  • Wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Quench excess acyl chloride with saturated NaHCO₃ or ethanol post-reaction to neutralize reactivity .

Advanced Research Questions

Q. How does this compound's reactivity compare to structural analogs in nucleophilic acyl substitution?

The cyclopropane ring introduces steric and electronic effects that differentiate its reactivity from analogs. For example:

  • Cyclopropylacetyl vs. Cyclopropanecarbonyl chloride : The additional methylene group in this compound reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to cyclopropanecarbonyl chloride .
  • Ethyl vs. Methyl substituents : Ethyl-substituted analogs (e.g., 2-[cyclopropyl(ethyl)amino]acetic acid hydrochloride) exhibit altered solubility and stability in aqueous media due to increased hydrophobicity .

Q. How can researchers resolve contradictions in thermal stability data across studies?

Discrepancies in thermal degradation profiles (e.g., decomposition temperatures ranging from 130°C to 150°C) may arise from:

  • Purity variations : Impurities like residual thionyl chloride can lower observed stability .
  • Analytical techniques : TGA (thermogravimetric analysis) under nitrogen vs. air may yield different results due to oxidative pathways .
  • Reaction conditions : Stability in polar aprotic solvents (e.g., DCM) vs. hydrocarbons should be systematically compared .

Q. What computational methods predict this compound's behavior in novel reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Localized electron deficiency at the carbonyl carbon, validated by experimental IR and NMR data .
  • Solvent effects : Dielectric constant simulations in acetonitrile vs. toluene to predict reaction rates .
  • Mechanistic pathways : Transition-state analysis for nucleophilic substitution or peroxide formation (e.g., cyclopropylacetyl peroxide) .

Methodological Considerations

  • Data Presentation : Follow guidelines for reporting NMR shifts (δ in ppm), IR peaks (cm⁻¹), and yields (%). Use tables to compare analogs (e.g., substituent effects on reactivity) .
  • Reproducibility : Document inert atmosphere protocols and purification steps (e.g., distillation, column chromatography) to ensure consistency .
  • Ethical Compliance : Adhere to institutional safety protocols and disposal regulations for hazardous acyl chlorides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.